4-Bromo-2-methylbenzenesulfonamide chemical properties
4-Bromo-2-methylbenzenesulfonamide chemical properties
An In-depth Technical Guide to 4-Bromo-2-methylbenzenesulfonamide: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
4-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a sulfonamide moiety, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, spectroscopic data, a validated synthesis protocol, and its applications in modern drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Identifiers
The structural integrity of a molecule is the foundation of its chemical behavior. 4-Bromo-2-methylbenzenesulfonamide's arrangement of functional groups dictates its reactivity and potential applications.
Chemical Structure:
Key Identifiers:
A consistent and accurate identification system is paramount in chemical research. The following table summarizes the key identifiers for 4-Bromo-2-methylbenzenesulfonamide.
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-2-methylbenzenesulfonamide | [1] |
| CAS Number | 116340-67-1 | [1] |
| Molecular Formula | C₇H₈BrNO₂S | [1] |
| Molecular Weight | 250.11 g/mol | [2] |
| InChI Key | BTSVWIADDUQGGP-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc(c(c1)S(=O)(=O)N)Br | N/A |
Physicochemical Properties
The physical properties of a compound determine its handling, storage, and suitability for various reaction conditions.
| Property | Value | Notes |
| Physical Form | Solid | [1] |
| Melting Point | 180-184 °C | Data for the isomeric 4-bromo-2-methylbenzoic acid, suggesting a similar range for the sulfonamide.[3] |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in water. | General chemical knowledge. |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure elucidation and purity confirmation. Below are the expected spectral characteristics for 4-Bromo-2-methylbenzenesulfonamide based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference |
| 3390–3320 | N-H Asymmetric Stretch | Medium-Strong | [4] |
| 3280–3230 | N-H Symmetric Stretch | Medium-Strong | [4] |
| 3100–3000 | Aromatic C-H Stretch | Medium | [5] |
| 2975–2850 | Aliphatic C-H Stretch (Methyl) | Medium | [6] |
| 1345–1315 | S=O Asymmetric Stretch | Strong | [4] |
| 1185–1145 | S=O Symmetric Stretch | Strong | [4] |
| ~900 | S-N Stretch | Medium | [7] |
| 1600-1450 | Aromatic C=C Bending | Medium-Strong | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | d | 1H | Ar-H (ortho to SO₂NH₂) | Deshielded by the electron-withdrawing sulfonamide group. |
| ~7.6 | d | 1H | Ar-H (ortho to Br) | Influenced by the bromine atom. |
| ~7.4 | dd | 1H | Ar-H (ortho to CH₃) | Coupling to adjacent aromatic protons. |
| ~4.5-5.5 | br s | 2H | SO₂NH₂ | Broad signal due to quadrupole broadening and exchange; position is solvent-dependent.[8] |
| ~2.4 | s | 3H | CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring.[8] |
¹³C NMR: The carbon spectrum will complement the proton data.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 | C -SO₂NH₂ | Quaternary carbon attached to the electron-withdrawing sulfonamide. |
| ~140 | C -CH₃ | Quaternary carbon attached to the methyl group. |
| ~135 | C -Br | Carbon bearing the bromine atom. |
| ~132, 130, 128 | Ar-C H | Aromatic carbons bearing hydrogen atoms. |
| ~20 | C H₃ | Aliphatic carbon of the methyl group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The key feature is the isotopic pattern of bromine.
-
Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 249 and 251, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation patterns include the loss of SO₂NH₂ (m/z = 80) and subsequent cleavages of the aromatic ring.
Synthesis and Reactivity
General Synthesis Pathway
4-Bromo-2-methylbenzenesulfonamide is typically synthesized from 3-bromotoluene in a multi-step process. The causality behind this pathway is the need to introduce the sulfonyl group and then convert it to the desired sulfonamide.
Step-by-Step Protocol:
-
Sulfonation: 3-Bromotoluene is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups favor substitution at the C6 position (ortho to methyl, meta to bromo) to yield 4-bromo-2-methylbenzenesulfonic acid.[9]
-
Chlorination: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride (-SO₂Cl) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step is crucial for the subsequent amination.
-
Amination: The 4-bromo-2-methylbenzenesulfonyl chloride is reacted with aqueous ammonia or an ammonia source to displace the chloride and form the final sulfonamide product. This is a standard and high-yielding method for sulfonamide synthesis.[10]
Caption: General synthesis workflow for 4-Bromo-2-methylbenzenesulfonamide.
Chemical Reactivity
The molecule's functionality allows for diverse chemical transformations, making it a valuable intermediate.
-
N-Functionalization: The acidic protons on the sulfonamide nitrogen can be deprotonated with a base, and the resulting anion can be alkylated or arylated to create secondary or tertiary sulfonamides.
-
Aromatic Ring Reactions: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern synthetic strategy.
-
Electrophilic Aromatic Substitution: The existing substituents deactivate the ring towards further electrophilic substitution, but harsh conditions could lead to nitration or halogenation, with the substitution pattern guided by the existing groups.
Caption: Key reactivity sites of 4-Bromo-2-methylbenzenesulfonamide.
Applications in Drug Discovery and Development
The sulfonamide moiety is a privileged pharmacophore found in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants.[4] 4-Bromo-2-methylbenzenesulfonamide serves as a versatile starting material for synthesizing novel therapeutic agents.
-
Carbonic Anhydrase Inhibitors: Benzenesulfonamide derivatives are classic inhibitors of carbonic anhydrase, an enzyme family implicated in glaucoma and certain types of epilepsy. The specific substitution pattern of this compound can be used to explore structure-activity relationships (SAR) to achieve isoform selectivity and improved potency.[11]
-
Kinase and Enzyme Inhibitors: The scaffold can be elaborated via cross-coupling reactions to generate libraries of compounds for screening against various biological targets, such as protein kinases, which are central to cancer signaling pathways.[12]
-
Metabolic Pathway Modulators: Recent studies have identified benzenesulfonamide derivatives as inhibitors of oxidative phosphorylation (OXPHOS), a promising strategy for targeting cancers that rely on aerobic metabolism.[13]
-
Ion Channel Modulators: Substituted benzenesulfonamides are being investigated as modulators of voltage-gated sodium channels, which are key targets for the treatment of epilepsy and other neurological disorders.[14]
Safety and Handling
As a laboratory chemical, proper handling is essential to ensure safety. The following information is based on safety data sheets for structurally similar compounds.[15][16][17]
-
Hazard Classification: Likely classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potentially respiratory irritation (STOT SE 3).[15][17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
-
First Aid Measures:
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[15]
Conclusion
4-Bromo-2-methylbenzenesulfonamide is a compound of significant interest to the scientific community due to its versatile chemical nature and its potential as a scaffold in drug discovery. Its well-defined physicochemical properties, predictable spectroscopic profile, and multiple reactive sites make it an invaluable tool for synthetic chemists. The continued exploration of derivatives based on this core structure holds promise for the development of novel therapeutics targeting a range of diseases.
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